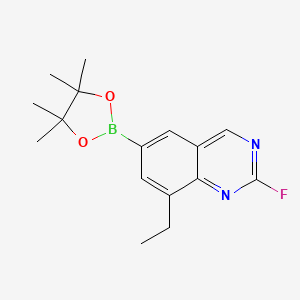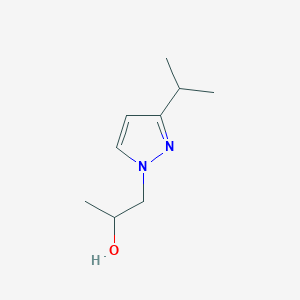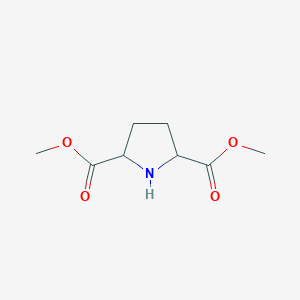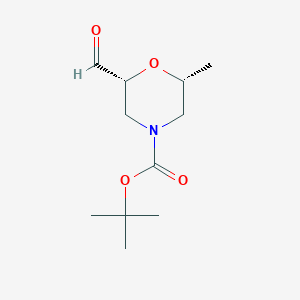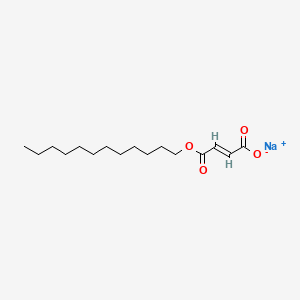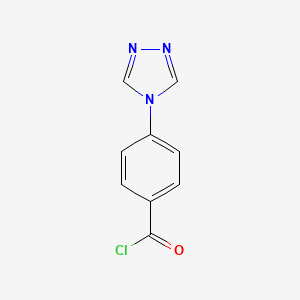
4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride: is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride typically involves the reaction of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive benzoyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.
Oxidation and Reduction: While less common, the triazole ring can participate in oxidation and reduction reactions under specific conditions, leading to various oxidation states of the nitrogen atoms within the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various triazole-containing compounds, which are of interest in medicinal chemistry and materials science.
Biology and Medicine: The compound and its derivatives have shown potential as antimicrobial and antifungal agents. The triazole ring is known for its biological activity, and the benzoyl chloride moiety allows for further functionalization, enhancing its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The benzoyl chloride group reacts with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with metal ions and other biomolecules, further contributing to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by covalently modifying active site residues.
Metal Ions: The triazole ring can chelate metal ions, affecting metalloprotein function.
Cellular Pathways: By interacting with key biomolecules, the compound can modulate various cellular pathways, leading to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde
- 4-(4H-1,2,4-Triazol-4-yl)phenol
Comparison: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is unique due to the presence of the reactive benzoyl chloride group, which allows for a wide range of chemical modifications. In contrast, compounds like 4-(4H-1,2,4-Triazol-4-yl)benzoic acid and 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde lack this reactive group, limiting their reactivity and potential applications. The presence of the triazole ring in all these compounds imparts similar biological activities, but the benzoyl chloride derivative offers greater versatility in chemical synthesis and functionalization.
Properties
CAS No. |
717871-76-6 |
|---|---|
Molecular Formula |
C9H6ClN3O |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzoyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-5-11-12-6-13/h1-6H |
InChI Key |
QNXFKEVHKRIXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


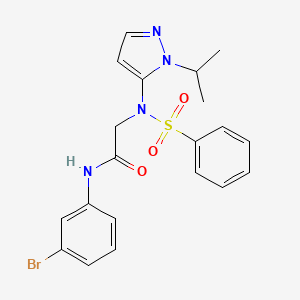

![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
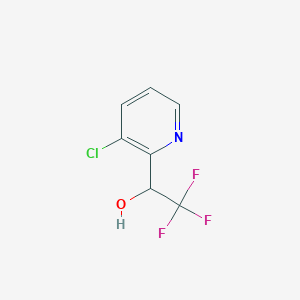
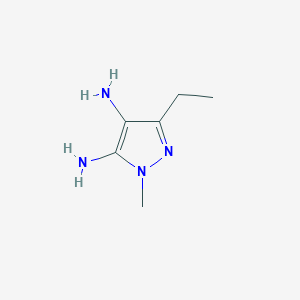
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
